molecular formula C7H9F3O2 B8059241 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one

4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one

Cat. No.: B8059241
M. Wt: 182.14 g/mol
InChI Key: MDSDQULKLSBZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one is a fluorinated organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a double bond in its molecular framework. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Continuous Synthesis Method: One common method involves the continuous introduction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor. The reaction proceeds to form this compound, which is then continuously extracted.

  • Batch Synthesis Method: Another approach is the batch synthesis, where the reactants are mixed in a single batch reactor under controlled conditions. The reaction mixture is then processed to isolate the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous synthesis methods are preferred in industrial settings due to their efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different functionalized derivatives of the original compound.

Scientific Research Applications

4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the creation of fluorinated compounds.

  • Biology: The compound is used in the study of biological systems, especially those involving fluorinated molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: A closely related compound with a similar structure but lacking the methyl group.

  • 1,1,1-Trifluoroacetone: Another fluorinated compound used in various chemical reactions.

Uniqueness: 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.

This compound's versatility and reactivity make it a valuable tool in both research and industry, contributing to advancements in various fields.

Would you like more detailed information on any specific aspect of this compound?

Properties

IUPAC Name

4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSDQULKLSBZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80772551
Record name 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153085-12-2
Record name 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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